molecular formula C20H26ClN3O4S2 B2775784 N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351601-73-4

N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2775784
CAS RN: 1351601-73-4
M. Wt: 472.02
InChI Key: GXPLOGLZSAXNFY-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O4S2 and its molecular weight is 472.02. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Enantioselectivity

Compounds derived from l-Piperazine-2-carboxylic acid, similar in structure to the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group, analogous to the phenylsulfonyl moiety in the target compound, was crucial for achieving high enantioselectivity, yielding up to 99% isolated yields and enantioselectivities up to 97% for a broad range of substrates. This highlights the potential use of similar compounds in catalyzing chemical reactions with high specificity and efficiency (Zhouyu Wang et al., 2006).

Chemical Synthesis and Modification

The sulfomethylation of piperazine and polyazamacrocycles demonstrates another area of application for similar compounds. Through sulfomethylation, various derivatives were synthesized, showcasing the adaptability of piperazine-based structures in creating complex molecules with potential for diverse chemical and biological applications. The process depended significantly on pH, illustrating the intricate control over the chemical properties and functionalities of the resulting compounds (J van Westrenen & A D Sherry, 1992).

Antimicrobial and Antifungal Activities

Research into novel carboxamide compounds containing piperazine and arylsulfonyl moieties, similar to the core structure of the target compound, showed promising herbicidal and antifungal activities. These compounds, through their structural design, exhibited effectiveness against dicotyledonous plants and demonstrated superior antifungal activities compared to commercial fungicides at certain concentrations. This suggests the potential of such compounds in agricultural and pharmaceutical applications as new lead inhibitors or fungicides (Baolei Wang et al., 2016).

Structural and Mechanistic Studies

The detailed structural and mechanistic studies on compounds with similar functionalities, such as the synthesis and X-ray analysis of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, provide insights into the molecular architecture and potential interactions of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various scientific domains, including material science, pharmaceuticals, and catalysis (A. Balaban et al., 2008).

properties

IUPAC Name

N-[2-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2.ClH/c24-19(7-15-29(26,27)18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-28-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPLOGLZSAXNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.